An In-Depth Technical Guide to the Structural Analysis of 3-(Piperazin-1-yl)phenol Hydrochloride
An In-Depth Technical Guide to the Structural Analysis of 3-(Piperazin-1-yl)phenol Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and analytical characterization of 3-(Piperazin-1-yl)phenol hydrochloride, a molecule of interest in pharmaceutical development and chemical synthesis. For drug development professionals, researchers, and scientists, establishing an unambiguous molecular structure is a foundational requirement for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR). This document moves beyond a simple listing of techniques, offering a logically structured workflow that integrates spectroscopic, chromatographic, and crystallographic methods. We delve into the causality behind experimental choices, providing detailed, field-tested protocols and data interpretation strategies to ensure a self-validating analytical system. The guide is grounded in authoritative references and visual aids to create a practical and scientifically rigorous resource.
Introduction: The Imperative for Unambiguous Characterization
The structural integrity of any active pharmaceutical ingredient (API) or intermediate is the bedrock of its development. For a molecule like 3-(Piperazin-1-yl)phenol hydrochloride, which contains multiple functional groups—a phenol, a secondary amine, a tertiary amine, and an aromatic ring—the potential for isomerism and impurities necessitates a multi-faceted analytical approach. The presence of the piperazine moiety, a common pharmacophore, makes this class of compounds particularly relevant in medicinal chemistry.[1]
The hydrochloride salt form is frequently employed to improve the solubility and stability of parent compounds.[2] However, its presence introduces specific analytical considerations, particularly in spectroscopic and crystallographic analysis. This guide presents an integrated strategy to confirm not only the covalent structure but also the salt form and overall purity, ensuring a complete and trustworthy characterization.
Physicochemical Properties Summary
A foundational step in any analysis is the compilation of known physicochemical properties. This data provides a reference baseline for subsequent experimental observations.
| Property | Value | Source |
| Chemical Name | 3-(Piperazin-1-yl)phenol hydrochloride | N/A |
| CAS Number | 1621881-59-1 | [3] |
| Molecular Formula | C₁₀H₁₅ClN₂O | [3] |
| Molecular Weight | 214.69 g/mol | [3] |
| Free Base CAS | 59817-32-2 | [4][5] |
| Free Base Formula | C₁₀H₁₄N₂O | [4][5] |
| Free Base M.W. | 178.24 g/mol | [5] |
| Free Base M.P. | 205-221 °C | [4][5] |
Integrated Analytical Workflow
A robust structural elucidation is not a linear process but an integrated workflow where each technique provides complementary information. The following diagram illustrates a logical approach, starting from initial identity and purity checks and progressing to definitive structural confirmation.
Caption: Integrated workflow for the structural elucidation of small molecules.
Spectroscopic Analysis: Decoding the Molecular Signature
Spectroscopic techniques are indispensable for piecing together the molecular puzzle. They provide detailed information on the chemical environment of atoms and the nature of chemical bonds.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry serves as the initial checkpoint to confirm the molecular weight of the parent compound. For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. The reason for this is that ESI is a soft ionization technique that allows the intact, protonated free base [M+H]⁺ to be observed, providing a direct readout of the molecular weight of the organic moiety.
Expected Results: For 3-(Piperazin-1-yl)phenol (free base M.W. = 178.24), the primary ion observed in the full scan mass spectrum will be the protonated molecule [C₁₀H₁₅N₂O]⁺ at m/z 179.1.[6][7] High-resolution mass spectrometry (HRMS), for instance using an FT-ICR or Orbitrap analyzer, can provide an accurate mass measurement to confirm the elemental composition.[7]
Tandem MS (MS/MS) experiments are crucial for confirming the structure through fragmentation analysis. The piperazine ring and its connection to the phenyl group are expected points of cleavage.[8][9]
Key Fragmentation Pathways for Phenylpiperazines:
-
Cleavage within the piperazine ring: Often yields fragments at m/z 56 and 70.[8]
-
Cleavage of the C-N bond between the rings: Can produce a characteristic phenylpiperazine fragment ion at m/z 119.[8]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: Use an ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Ionization Mode: Positive ion mode [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire full scan spectra over a mass range of m/z 50-500. For MS/MS, select the precursor ion (m/z 179.1) and apply collision-induced dissociation (CID) to generate a fragment spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. For a hydrochloride salt, using a solvent like DMSO-d₆ is often advantageous over CDCl₃ because it readily dissolves the salt and allows for the observation of exchangeable protons (phenolic -OH and piperazinium N-H).[6] Both ¹H and ¹³C NMR are required for a full characterization.
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons (4H): The meta-substituted phenyl ring will give rise to a complex multiplet pattern between ~6.5 and 7.2 ppm. The specific substitution pattern prevents a simple first-order analysis.
-
Piperazine Protons (8H): These will appear as two broad multiplets. The four protons adjacent to the phenyl ring (Ar-N-CH₂ ) will be downfield (~3.1-3.3 ppm) compared to the four protons adjacent to the protonated nitrogen (H N⁺-CH₂ ) (~3.0-3.2 ppm). The signals are often broad due to conformational exchange and coupling to the nitrogen atoms.
-
Exchangeable Protons (2H): The phenolic -OH and the piperazinium -N⁺H ₂ will appear as broad singlets that can exchange with D₂O. The phenolic proton is expected around 9.5 ppm, while the ammonium proton can be a very broad signal, often further downfield.
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Aromatic Carbons (6C): Expect six distinct signals in the aromatic region (~110-160 ppm). The carbon attached to the oxygen (C-OH) will be the most downfield (~158 ppm), and the carbon attached to the nitrogen (C-N) will be around 150 ppm.
-
Piperazine Carbons (4C): Expect two signals for the piperazine carbons, typically in the range of 45-55 ppm.[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D NMR spectra such as COSY (to show ¹H-¹H correlations) and HSQC (to correlate directly attached ¹H and ¹³C atoms) to definitively assign all signals.
-
Chromatographic Analysis: Purity Assessment
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds. For a polar, basic compound like 3-(Piperazin-1-yl)phenol, reverse-phase HPLC is suitable. However, the basic piperazine moiety can interact with residual acidic silanol groups on standard C18 columns, leading to poor peak shape (tailing).[10] To mitigate this, one should use a modern, base-deactivated or end-capped C18 column and an acidic mobile phase (pH 2-3).[10] The low pH ensures the piperazine nitrogens are fully protonated, leading to a single, well-behaved analyte species with improved peak shape. A UV detector is ideal due to the strong absorbance of the phenyl ring.
Experimental Protocol: Reverse-Phase HPLC
-
Column: C18, base-deactivated (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 35-40 °C to ensure reproducible retention times.[11][12]
-
Injection Volume: 10 µL.[11]
-
Detection: UV Diode Array Detector (DAD), monitoring at a wavelength of maximum absorbance (e.g., ~275 nm) and collecting spectra from 200-400 nm to assess peak purity.[12]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~0.5 mg/mL and filter through a 0.45 µm filter.[11][13]
Crystallographic Analysis: The Gold Standard
Expertise & Rationale: While spectroscopic and chromatographic methods provide compelling evidence, single-crystal X-ray diffraction (SC-XRD) provides the only unambiguous, three-dimensional map of the atomic arrangement in a molecule.[14][15] For a hydrochloride salt, this technique not only confirms the covalent connectivity but also definitively locates the chloride ion and identifies the protonated sites on the piperazine nitrogen, confirming the salt stoichiometry.[16] It is the ultimate arbiter of structure.[17][18]
Data Generated by SC-XRD:
-
Unambiguous molecular connectivity.
-
3D conformation of the molecule in the solid state.
-
Precise bond lengths and angles.
-
Details of intermolecular interactions, such as hydrogen bonding between the chloride ion, the phenolic hydroxyl group, and the piperazinium protons.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a solvent (e.g., methanol/ether, ethanol) from a concentrated solution of the hydrochloride salt is a common starting point.
-
Crystal Selection: A suitable single crystal (typically <0.5 mm in all dimensions) without visible defects is mounted on a goniometer.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and solve the phase problem, yielding an initial electron density map. This map is then refined to assign atomic positions and thermal parameters, resulting in the final crystal structure.[16]
Optional: Solid-State NMR (SSNMR)
For pharmaceutical applications, understanding the solid form is critical. While SC-XRD analyzes a single crystal, SSNMR provides information on the bulk, powdered material. ³⁵Cl SSNMR is particularly powerful for characterizing hydrochloride salts, as the chlorine NMR parameters are highly sensitive to the local hydrogen-bonding environment of the chloride ion.[19][20][21] This makes it an excellent tool for fingerprinting different solid phases or polymorphs and can often be used to analyze formulated drug products where excipients would interfere with other methods.[19][22]
Conclusion
The structural analysis of 3-(Piperazin-1-yl)phenol hydrochloride demands a synergistic application of multiple analytical techniques. This guide outlines a logical and robust workflow, beginning with mass spectrometry for molecular weight confirmation, progressing to detailed 1D and 2D NMR for establishing atomic connectivity, employing HPLC for purity verification, and culminating in single-crystal X-ray diffraction for absolute structural determination. Each step is designed with scientific rationale to build a self-validating dossier of evidence. By following this integrated approach, researchers and drug development professionals can establish the structure of this and similar molecules with the highest degree of scientific confidence, ensuring a solid foundation for further research and development.
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